molecular formula C8H6N4O2 B1296371 4-(1H-tetrazol-5-yl)benzoic acid CAS No. 34114-12-0

4-(1H-tetrazol-5-yl)benzoic acid

Cat. No.: B1296371
CAS No.: 34114-12-0
M. Wt: 190.16 g/mol
InChI Key: GEKBULKUEADYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-tetrazol-5-yl)benzoic acid:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1H-tetrazol-5-yl)benzoic acid can be synthesized through the reaction of 4-cyanobenzoic acid with sodium azide and ammonium chloride in dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours. After cooling to room temperature, the solution is acidified with hydrochloric acid to precipitate the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted tetrazole derivatives.

    Oxidation Products: Oxidized forms of the benzoic acid moiety.

    Reduction Products: Reduced forms of the tetrazole ring.

Scientific Research Applications

Chemistry: 4-(1H-tetrazol-5-yl)benzoic acid is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for various organic synthesis applications .

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also employed in the study of enzyme interactions and molecular docking studies .

Medicine: Its tetrazole ring can mimic carboxylic acid groups, making it useful in the development of enzyme inhibitors and receptor modulators .

Industry: this compound is used in the production of dyes, pigments, and UV-absorbing materials.

Comparison with Similar Compounds

Uniqueness: 4-(1H-tetrazol-5-yl)benzoic acid is unique due to its combination of a tetrazole ring and a benzoic acid moiety. This structure imparts high thermal and chemical stability, making it more versatile compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its uniqueness .

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKBULKUEADYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314323
Record name 4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34114-12-0
Record name 34114-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Tetrazol-5-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-tetrazol-5-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-tetrazol-5-yl)benzoic acid
Reactant of Route 3
4-(1H-tetrazol-5-yl)benzoic acid
Reactant of Route 4
4-(1H-tetrazol-5-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1H-tetrazol-5-yl)benzoic acid
Reactant of Route 6
4-(1H-tetrazol-5-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.